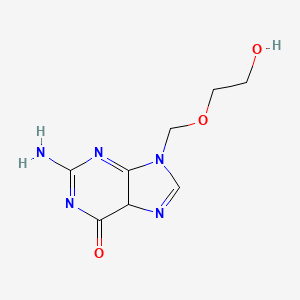
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely used as an antiviral agent, particularly in the treatment of herpes simplex virus infections and varicella-zoster virus infections . Its structure consists of a purine base (guanine) linked to a 2-hydroxyethoxymethyl group, which is crucial for its antiviral activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one involves several steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-(chloromethoxy)ethanol to introduce the 2-hydroxyethoxymethyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogues.
Biology: Studied for its role in inhibiting viral DNA synthesis.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
The antiviral activity of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by cellular enzymes. The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral agent used to treat herpesvirus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is unique due to its specific mechanism of action, targeting viral DNA synthesis. Its structure allows it to be selectively activated by viral thymidine kinase, minimizing toxicity to uninfected cells .
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,5,14H,1-2,4H2,(H2,9,12,15) |
InChI Key |
SKQHZVDYOPPGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=NC(=NC2=O)N)N1COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















